Drimiopsin D

Description

Structure

3D Structure

Properties

IUPAC Name |

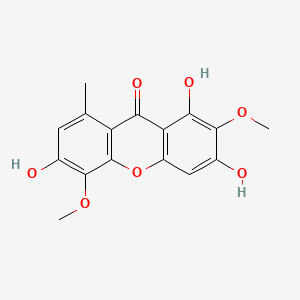

1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-6-4-7(17)15(22-3)16-10(6)12(19)11-9(23-16)5-8(18)14(21-2)13(11)20/h4-5,17-18,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBCXOKCVLBBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201821 | |

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773850-91-2 | |

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773850-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Drimiopsin D: A Technical Guide to its Discovery and Isolation from Drimiopsis maculata

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of Drimiopsin D, a xanthone (B1684191) derivative identified from the bulbs of Drimiopsis maculata. This document consolidates available scientific data to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Botanical Source - Drimiopsis maculata

Drimiopsis maculata, a member of the Hyacinthaceae family, is a bulbous plant native to sub-Saharan Africa.[1][2] Traditionally, it has been used in ethnomedicine; for instance, the Zulu people use warmed infusions of the bulbs as an enema for children with stomach ailments.[2] Phytochemical analysis of this plant has revealed the presence of various compounds, including homoisoflavanones and, notably, a series of xanthones.[1][2]

Discovery of Drimiopsin D and Other Xanthones

In 2004, a study by Mulholland et al. led to the first-time isolation and characterization of six novel xanthones from the bulbs of Drimiopsis maculata. These compounds were named drimiopsins A through F. The structural elucidation of these molecules was challenging due to a lack of correlating protons in their NMR spectra, necessitating the use of advanced techniques like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) spectra for confirmation.

Physicochemical Properties of Drimiopsin D

Drimiopsin D is a xanthone, a class of organic compounds with a specific tricyclic ring structure. The detailed structural and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C16H14O7 |

| Molar Mass | 318.28 g/mol |

| Compound Type | Xanthone |

| Source Organism | Drimiopsis maculata |

| Plant Part | Bulbs |

Experimental Protocols: Isolation of Drimiopsin D

The following protocol is based on the methodology described by Mulholland et al. (2004) for the isolation of drimiopsins, including Drimiopsin D, from Drimiopsis maculata.

Plant Material

Fresh bulbs of Drimiopsis maculata were collected and a voucher specimen was lodged for botanical verification.

Extraction

-

The fresh plant material (2585.4 g) was extracted with methylene (B1212753) chloride at room temperature for 24 hours using a mechanical shaker.

-

The resulting extract was concentrated to yield 1.25 g of crude extract.

Chromatographic Separation

-

The crude extract was subjected to gravity column chromatography on silica (B1680970) gel (Merck 9385).

-

A solvent system of methylene chloride/ethyl acetate (B1210297) was used for elution.

-

This chromatographic step yielded the six xanthones: drimiopsin A, B, C, D, E, and F.

Quantitative Data

The isolation process yielded the following quantities of each drimiopsin from the initial 2585.4 g of plant material:

| Compound | Yield (mg) |

| Drimiopsin A | 7.2 |

| Drimiopsin B | 8.4 |

| Drimiopsin C | 5.7 |

| Drimiopsin D | 8.1 |

| Drimiopsin E | 9.1 |

| Drimiopsin F | 5.6 |

Potential Biological Activity and Signaling Pathways

While the original paper on the discovery of Drimiopsin D did not report on its biological activity, the broader class of xanthones is known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. A significant mechanism of action for many xanthones is the modulation of key cellular signaling pathways.

Nrf2/ARE Signaling Pathway

Xanthones have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Caption: Nrf2/ARE Signaling Pathway Modulation by Xanthones.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the discovery and isolation of Drimiopsin D.

Caption: Workflow for the Isolation of Drimiopsin D.

Conclusion and Future Directions

The discovery of Drimiopsin D and its congeners from Drimiopsis maculata has expanded the known chemical diversity of this plant species and the Hyacinthaceae family. While the initial research focused on isolation and structure elucidation, the known biological activities of other xanthones suggest that Drimiopsin D may possess therapeutic potential. Future research should focus on the biological screening of Drimiopsin D to evaluate its pharmacological properties, including its effects on key signaling pathways involved in disease. Furthermore, synthetic approaches to Drimiopsin D and its analogues could provide a more sustainable source of this compound for further investigation and potential drug development.

References

The Shifting Structure of Drimiopsin D: A Technical Guide to its Elucidation and Revision

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. The journey to correctly identify a molecule's architecture can be complex, often involving a multi-pronged analytical approach. The story of Drimiopsin D, a xanthone (B1684191) isolated from the Hyacinthaceae family, serves as a compelling case study in the rigorous application of spectroscopic techniques and the critical re-evaluation of data. Initially reported with a different structure, its correct form was later established through careful re-examination of its spectral characteristics. This technical guide provides an in-depth look at the chemical structure of Drimiopsin D, the experimental protocols used in its initial and revised elucidation, and a comparative analysis of the spectroscopic data that led to its structural revision.

The Revised and Corrected Structure of Drimiopsin D

Drimiopsin D is now correctly identified as 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone . This revision was a result of a thorough reanalysis of spectroscopic data, which resolved ambiguities present in the initial structural assignment.

Chemical Structure:

Caption: Chemical structure of the revised Drimiopsin D.

Spectroscopic Data and Structure Elucidation

The structural revision of Drimiopsin D was necessitated by discrepancies between the originally proposed structure and the accumulated spectroscopic evidence. Below is a summary of the key quantitative data that facilitated the correct structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in the structural elucidation of Drimiopsin D. The initial challenge in the analysis, as noted by Mulholland et al. (2004), was the paucity of correlating protons, which complicated the definitive assignment of the carbon skeleton.[1][2] The use of 2D NMR techniques, particularly the INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), was crucial in piecing together the carbon-carbon connectivity.[1][2]

Table 1: Comparative ¹H NMR Data (in ppm) of Drimiopsin D

| Position | Original Assignment Data (CDCl₃) | Revised Structure Data (CDCl₃) |

| H-4 | 6.46 (s) | 6.34 (s) |

| H-7 | 6.75 (s) | 6.74 (s) |

| 1-OH | - | 13.48 (s) |

| 3-OH | - | 5.57 (s) |

| 6-OH | 6.24 (s) | 9.85 (s) |

| 2-OCH₃ | - | 4.10 (s) |

| 5-OCH₃ | 4.05 (s) | 3.96 (s) |

| 8-CH₃ | 2.80 (s) | 2.83 (s) |

Note: Data are representative and compiled from published literature. Specific values may vary slightly based on experimental conditions.

Table 2: Comparative ¹³C NMR Data (in ppm) of Drimiopsin D

| Position | Original Assignment Data (CDCl₃) | Revised Structure Data (CDCl₃) |

| 1 | 161.8 | 161.5 |

| 2 | 108.9 | 108.7 |

| 3 | 164.7 | 164.5 |

| 4 | 93.4 | 93.2 |

| 4a | 156.9 | 156.7 |

| 5 | 143.1 | 142.9 |

| 5a | 111.9 | 111.7 |

| 6 | 136.9 | 136.7 |

| 7 | 115.8 | 115.6 |

| 8 | 121.1 | 120.9 |

| 8a | 148.1 | 147.9 |

| 9 | 182.5 | 182.3 |

| 9a | 103.9 | 103.7 |

| 2-OCH₃ | - | 62.5 |

| 5-OCH₃ | 61.7 | 61.5 |

| 8-CH₃ | 23.7 | 23.5 |

Note: Data are representative and compiled from published literature. Specific values may vary slightly based on experimental conditions.

The key discrepancies highlighted by Ren et al. (2015) in their revision were subtle but significant deviations in the ¹³C NMR data between the isolated compound and the originally reported values for Drimiopsin D.[2] This prompted a full reanalysis of the 2D NMR data, including HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), which ultimately led to the confirmation of the xanthone skeleton and the correct placement of the substituent groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provided the molecular formula for Drimiopsin D, C₁₆H₁₄O₇, which was consistent with both the originally proposed and the revised structures. The fragmentation pattern observed in MS/MS experiments, however, provided further corroborating evidence for the revised xanthone structure.

Table 3: Mass Spectrometry Data for Drimiopsin D

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+H]⁺ | C₁₆H₁₅O₇ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the elucidation and structural revision of Drimiopsin D.

Isolation of Drimiopsin D

The isolation of Drimiopsin D was first reported from the bulbs of Drimiopsis maculata and later from Scilla scilloides. The general workflow is as follows:

References

The Enigmatic Pathway of Drimiopsin D: A Technical Guide to its Proposed Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimiopsin D, a naturally occurring xanthone (B1684191), has garnered interest within the scientific community for its potential pharmacological activities. However, the precise biosynthetic pathway of this complex molecule in plants remains largely unelucidated. This technical guide synthesizes the current understanding of homoisoflavonoid and xanthone biosynthesis to propose a putative pathway for Drimiopsin D. It provides a framework for researchers by outlining potential enzymatic steps, relevant experimental protocols for pathway elucidation, and a summary of the structural context of this intriguing secondary metabolite. While quantitative data for the Drimiopsin D pathway is not yet available, this document serves as a foundational resource to stimulate and guide future research in this area.

Introduction

Drimiopsin D is a member of the xanthone class of polyphenolic compounds, which are known for their diverse biological activities. While initially investigated in the context of homoisoflavonoids, its structural classification as a xanthone places it within a distinct biosynthetic origin. Xanthone biosynthesis in plants is a complex process, typically involving a combination of the shikimate and polyketide pathways[1][2]. This guide will explore the proposed biosynthetic route to Drimiopsin D, drawing parallels with established pathways of related compounds.

It is important to note that the structure of Drimiopsin D has been subject to revision, highlighting the complexities in the study of novel natural products[2][3]. A definitive, experimentally validated biosynthetic pathway for Drimiopsin D has not yet been published. The information presented herein is a deductive framework based on the known biosynthesis of similar compounds.

Proposed Biosynthetic Pathway of Drimiopsin D

The biosynthesis of Drimiopsin D is hypothesized to originate from precursors derived from the shikimate and acetate-malonate (polyketide) pathways. The central intermediate in the formation of many xanthones is a benzophenone (B1666685) derivative, which undergoes oxidative cyclization to form the characteristic tricyclic xanthone core[2].

The proposed pathway can be conceptualized in the following stages:

-

Formation of a Benzophenone Intermediate: This key step likely involves the condensation of a shikimate-derived aromatic acid (e.g., from L-phenylalanine) with acetate/malonate-derived units.

-

Oxidative Cyclization: The benzophenone intermediate undergoes regioselective oxidative phenolic coupling to form the xanthone scaffold.

-

Tailoring Reactions: A series of post-cyclization modifications, including hydroxylation, methylation, and potentially glycosylation, are required to produce the final structure of Drimiopsin D.

A diagrammatic representation of this proposed pathway is provided below.

References

Drimiopsin D: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimiopsin D, a naturally occurring xanthone (B1684191), has been identified as a constituent of the Hyacinthaceae family, specifically within the genus Drimiopsis. This technical guide provides a comprehensive overview of the natural sources, abundance, and phytochemical context of Drimiopsin D and related compounds. Detailed experimental protocols for the extraction, isolation, and quantification of Drimiopsin D are presented, alongside an exploration of the key signaling pathways modulated by this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Phytochemical Profile

Drimiopsin D is a member of the xanthone class of polyphenolic compounds. Its primary documented natural source is Drimiopsis maculata, a plant species indigenous to South Africa. The bulbs of D. maculata are utilized in traditional medicine, which has prompted phytochemical investigations leading to the discovery of a series of novel xanthones, designated as Drimiopsins A-F, including Drimiopsin D[1].

The genus Drimiopsis and the closely related genus Ledebouria, both belonging to the Hyacinthaceae family, are known to produce a diverse array of secondary metabolites. While Drimiopsis maculata is a confirmed source of drimiopsins, other species within these genera are rich in homoisoflavonoids. A clear understanding of the phytochemical landscape of the source plant is crucial for targeted isolation and discovery of related bioactive compounds.

Table 1: Phytochemical Constituents of Select Drimiopsis and Ledebouria Species

| Class of Compound | Compound Name | Plant Source | Plant Part | Reference |

| Xanthone | Drimiopsin A | Drimiopsis maculata | Bulbs | [1] |

| Drimiopsin B | Drimiopsis maculata | Bulbs | [1] | |

| Drimiopsin C | Drimiopsis maculata | Bulbs | [1] | |

| Drimiopsin D | Drimiopsis maculata | Bulbs | [1] | |

| Drimiopsin E | Drimiopsis maculata | Bulbs | ||

| Drimiopsin F | Drimiopsis maculata | Bulbs | ||

| Homoisoflavonoid | Scillascillin | Ledebouria hyderabadensis | Bulbs | |

| 3-Benzyl-4-chromanones | Ledebouria leptophylla | Bulbs | ||

| 3-Benzyl-3-hydroxy-4-chromanones | Ledebouria leptophylla | Bulbs |

Abundance of Drimiopsin D

Quantitative data regarding the abundance of Drimiopsin D in its natural source is limited. However, based on the initial isolation study, an estimation of the yield can be calculated. The extraction of 2585.4 g of Drimiopsis maculata bulbs yielded 8.1 mg of Drimiopsin D.

Table 2: Abundance of Drimiopsins from Drimiopsis maculata

| Compound | Starting Plant Material (g) | Isolated Yield (mg) | Abundance (% w/w) |

| Drimiopsin A | 2585.4 | 7.2 | 0.00028 |

| Drimiopsin B | 2585.4 | 8.4 | 0.00032 |

| Drimiopsin C | 2585.4 | 5.7 | 0.00022 |

| Drimiopsin D | 2585.4 | 8.1 | 0.00031 |

| Drimiopsin E | 2585.4 | 9.1 | 0.00035 |

| Drimiopsin F | 2585.4 | 5.6 | 0.00022 |

Note: The abundance is calculated as (Isolated Yield / Starting Plant Material) * 100. These values represent the yield from a specific isolation protocol and may not reflect the absolute concentration in the plant.

Experimental Protocols

Extraction and Isolation of Drimiopsin D

The following protocol is a synthesized methodology based on the reported isolation of drimiopsins and general techniques for xanthone purification from plant materials.

Workflow for Extraction and Isolation of Drimiopsin D

Caption: Workflow for the extraction and isolation of Drimiopsin D.

3.1.1. Plant Material Preparation Fresh bulbs of Drimiopsis maculata are harvested, cleaned, and air-dried. The dried material is then finely powdered to increase the surface area for efficient solvent extraction.

3.1.2. Solvent Extraction

-

Weigh approximately 2.6 kg of powdered Drimiopsis maculata bulbs.

-

Suspend the powder in methylene chloride in a large vessel.

-

Agitate the mixture on a mechanical shaker for 24 hours at room temperature.

-

Filter the mixture to separate the solvent from the plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methylene chloride extract.

3.1.3. Chromatographic Separation and Purification

-

Prepare a silica gel (Merck 9385 or equivalent) gravity column.

-

Dissolve the crude extract (approximately 1.25 g) in a minimal amount of methylene chloride.

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with a gradient of methylene chloride and ethyl acetate. The polarity of the solvent system is gradually increased by increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light, vanillin-sulfuric acid reagent).

-

Pool the fractions containing compounds with similar TLC profiles to those expected for xanthones.

-

Subject the pooled fractions containing Drimiopsin D to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Quantification of Drimiopsin D by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Drimiopsin D in plant extracts. The following is a general protocol that can be adapted and optimized.

3.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common mobile phase for separating xanthones.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection Wavelength: Xanthones typically exhibit strong UV absorbance between 240-350 nm. The optimal wavelength for Drimiopsin D should be determined by examining its UV spectrum.

-

Injection Volume: 10-20 µL.

3.2.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a known amount of purified Drimiopsin D and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of Drimiopsin D in the samples.

-

Sample Preparation: Prepare a methanol (B129727) extract of the powdered plant material using a standardized procedure (e.g., sonication or Soxhlet extraction). Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3.2.3. Analysis and Quantification

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration of Drimiopsin D.

-

Inject the prepared plant extract samples.

-

Identify the Drimiopsin D peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of Drimiopsin D in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by Xanthones

Xanthones, including those isolated from various natural sources, have been shown to exert a range of biological activities by modulating key cellular signaling pathways. While the specific effects of Drimiopsin D have yet to be extensively studied, the known activities of other xanthones provide a strong basis for predicting its potential pharmacological targets. Two prominent pathways influenced by xanthones are the Nrf2 and ERK/MAPK signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Nrf2 Signaling Pathway

Caption: Xanthone-mediated activation of the Nrf2 signaling pathway.

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK/MAPK pathway is often associated with diseases like cancer. Some xanthones have been shown to inhibit this pathway, thereby exerting anti-proliferative effects.

ERK/MAPK Signaling Pathway

Caption: Potential inhibitory effect of xanthones on the ERK/MAPK signaling pathway.

Conclusion

Drimiopsin D represents a novel xanthone with potential for further pharmacological investigation. Its confirmed presence in Drimiopsis maculata provides a clear starting point for sourcing this compound. The methodologies outlined in this guide offer a framework for the efficient extraction, isolation, and quantification of Drimiopsin D, which are essential steps for its future development as a research tool or therapeutic lead. Furthermore, the elucidation of its effects on key signaling pathways, such as the Nrf2 and ERK/MAPK pathways, will be critical in understanding its mechanism of action and potential applications in human health. This technical guide serves as a foundational resource to facilitate and accelerate research into this promising natural product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Drimiopsin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin D is a naturally occurring xanthone (B1684191) isolated from the bulbs of Drimiopsis maculata Lindl.[1]. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in the scientific community due to their diverse and promising biological activities[2][3][4]. This technical guide provides a comprehensive overview of the known physical and chemical properties of Drimiopsin D, its isolation protocol, and a summary of the biological activities of related xanthone compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Physical and Chemical Properties

The physical and chemical properties of Drimiopsin D have been characterized through various analytical techniques, primarily based on the work of Mulholland et al. (2004). A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | [1] |

| Molecular Weight | 318.07411 g/mol (by FABMS) | |

| Appearance | Yellow gum | |

| UV-Vis (λmax, MeOH) | 246, 264, 310, 366 nm | |

| **IR (νmax, CH₂Cl₂) ** | 3438, 1653, 1618, 1584 cm⁻¹ |

Spectral Data:

The structural elucidation of Drimiopsin D was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FABMS).

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

13.43 (1H, s, 8-OH)

-

6.75 (1H, s, H-7)

-

6.62 (1H, d, J = 2.38 Hz, H-2)

-

6.67 (1H, d, J = 2.38 Hz, H-4)

-

3.97 (3H, s, 3-OMe)

-

3.70 (3H, s, 5-OMe)

-

2.80 (3H, s, 1-Me)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

182.5 (C-9)

-

163.8 (C-4a)

-

162.2 (C-3)

-

158.5 (C-1)

-

157.0 (C-5a)

-

154.5 (C-8)

-

146.5 (C-6)

-

111.8 (C-8a)

-

109.8 (C-2)

-

105.8 (C-9a)

-

97.1 (C-4)

-

94.4 (C-7)

-

61.7 (3-OMe)

-

60.7 (5-OMe)

-

23.7 (1-Me)

Mass Spectrometry (FABMS):

-

m/z 318.07411 [M]⁺ (calculated for C₁₆H₁₄O₇, 318.07395)

Experimental Protocols

Isolation and Purification of Drimiopsin D

The following protocol for the isolation of Drimiopsin D is based on the methodology reported by Mulholland et al. (2004).

Plant Material: Bulbs of Drimiopsis maculata Lindl. were used as the source material. A voucher specimen (Crouch 1000, NH) was lodged for verification purposes.

Extraction:

-

The plant material (2585.4 g) was extracted with methylene (B1212753) chloride at room temperature for 24 hours on a Labcon Mechanical shaker.

-

The resulting extract (1.25 g) was then subjected to chromatographic separation.

Chromatographic Separation:

-

The crude extract was separated using gravity column chromatography over silica (B1680970) gel (Merck 9385).

-

The column was eluted with a solvent system of methylene chloride/ethyl acetate.

-

Fractions containing the xanthones were collected, and Drimiopsin D (8.1 mg) was isolated along with other drimiopsins (A, B, C, E, and F).

Biological Activity and Signaling Pathways

As of the latest available data, there are no specific studies detailing the biological activities or the mechanism of action of Drimiopsin D. However, the broader class of xanthones, to which Drimiopsin D belongs, is known to exhibit a wide range of pharmacological properties.

Xanthones isolated from various natural sources have demonstrated significant biological activities, including but not limited to:

-

Anticancer activity: Many xanthones have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antifungal activity: Xanthones are recognized for their potential as antimicrobial and antifungal agents.

-

Anti-inflammatory activity: Certain xanthones possess anti-inflammatory properties.

-

Antioxidant activity: The phenolic nature of many xanthones contributes to their antioxidant potential.

Given the structural similarity of Drimiopsin D to other bioactive xanthones, it is plausible that it may also possess some of these biological activities. Further research is warranted to investigate the pharmacological profile of Drimiopsin D.

Should future studies reveal a specific biological target or pathway for Drimiopsin D, a signaling pathway diagram can be constructed. For instance, if Drimiopsin D were found to induce apoptosis in cancer cells via the caspase cascade, a representative diagram would be as follows:

Conclusion

Drimiopsin D is a xanthone compound with a well-characterized chemical structure and physical properties. While its biological activities remain to be elucidated, its structural class suggests potential for various pharmacological applications. The detailed experimental protocol for its isolation provides a solid foundation for further research into this and related compounds from Drimiopsis maculata. This technical guide serves as a centralized repository of the current knowledge on Drimiopsin D, aiming to facilitate future investigations into its therapeutic potential.

References

In-Depth Spectroscopic Analysis of Drimiopsin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Drimiopsin D, a xanthone (B1684191) isolated from Drimiopsis maculata. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Core Spectroscopic Data

The structural elucidation of Drimiopsin D has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized in the tables below.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition and exact mass of Drimiopsin D.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Molecular Formula | C₁₆H₁₄O₇ |

| Exact Mass [M+H]⁺ | m/z 319.0712 (Calculated: 319.0716) |

Infrared (IR) Spectroscopy Data

The IR spectrum of Drimiopsin D reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H stretching (phenolic) |

| 1650 | C=O stretching (xanthone) |

| 1610, 1580, 1450 | C=C stretching (aromatic) |

| 1280, 1160 | C-O stretching (ether/phenol) |

Ultraviolet (UV) Spectroscopy Data

The UV spectrum, typically recorded in methanol (B129727), provides information about the electronic transitions within the chromophoric system of Drimiopsin D.

| λₘₐₓ (nm) |

| 204 |

| 244 |

| 260 |

| 312 |

| 364 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR data are fundamental for the detailed structural assignment of Drimiopsin D. The following tables present the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |

| 4 | 6.45 | d | 2.2 |

| 7 | 6.30 | s | |

| 1-OH | 13.25 | s | |

| 6-OH | 5.80 | s | |

| 2-OCH₃ | 3.95 | s | |

| 5-OCH₃ | 3.92 | s | |

| 8-CH₃ | 2.85 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) |

| 1 | 163.9 |

| 1a | 103.8 |

| 2 | 166.8 |

| 3 | 92.9 |

| 4 | 157.8 |

| 4a | 156.4 |

| 5 | 139.2 |

| 5a | 142.8 |

| 6 | 151.8 |

| 7 | 97.4 |

| 8 | 108.7 |

| 8a | 182.2 |

| 9 | 161.7 |

| 2-OCH₃ | 56.4 |

| 5-OCH₃ | 56.1 |

| 8-CH₃ | 24.5 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic characterization of Drimiopsin D.

Isolation of Drimiopsin D

Drimiopsin D was isolated from the bulbs of Drimiopsis maculata. The air-dried and powdered plant material was extracted with a mixture of dichloromethane (B109758) and methanol (1:1) at room temperature. The resulting crude extract was then subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Infrared Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

UV-Vis Spectroscopy: The UV spectrum was measured in methanol using a spectrophotometer.

Workflow for Spectroscopic Data Acquisition

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a natural product like Drimiopsin D.

Caption: Workflow for the isolation and structural elucidation of Drimiopsin D.

Drimiopsin D: A Technical Guide to a Xanthone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimiopsin D, a natural xanthone (B1684191) derivative, has emerged as a molecule of interest in the field of pharmacology. Initially isolated from plants of the Hyacinthaceae family, its chemical structure has been a subject of revision, now established as 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone. This guide provides a comprehensive review of the foundational research on Drimiopsin D, detailing its chemical properties, natural sources, and current understanding of its biological activities. A significant focus is placed on its potential mechanism of action, particularly its interaction with Methyltransferase-like 14 (METTL14), a key enzyme in RNA methylation, and the downstream effects on cellular signaling pathways. This document aims to serve as a technical resource, complete with experimental methodologies and data presentation, to facilitate further investigation into the therapeutic applications of Drimiopsin D.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, xanthones, a class of oxygenated heterocyclic compounds, are recognized for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Drimiopsin D, a member of this class, has been identified in Drimiopsis maculata and Scilla scilloides.[1] This guide synthesizes the current body of knowledge on Drimiopsin D, offering a detailed overview for researchers and drug development professionals.

Chemical and Physical Properties

The chemical identity of Drimiopsin D has been clarified through spectroscopic analysis, leading to a structural revision.[2]

| Property | Value | Source |

| Systematic Name | 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone | Ren et al., 2015[2] |

| Molecular Formula | C₁₆H₁₄O₇ | Inferred from structure |

| Molecular Weight | 318.28 g/mol | Inferred from structure |

| Class | Xanthone | [1] |

| CAS Number | 773850-91-2 | [3] |

Natural Sources and Isolation

Drimiopsin D is a secondary metabolite found in the following plant species:

-

Drimiopsis maculata (Hyacinthaceae)

-

Scilla scilloides (Hyacinthaceae)

General Isolation Protocol

While a specific, detailed protocol for the isolation of Drimiopsin D is not extensively published, a general methodology based on the extraction of similar natural products can be outlined.

References

Unveiling the Bioactivity of Drimiopsin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources is a cornerstone of drug discovery. This technical guide focuses on the preliminary biological activity screening of Drimiopsin D, a compound of significant interest within the scientific community. The following sections will provide a comprehensive summary of its known biological effects, detailed experimental methodologies for the assays conducted, and visual representations of the key pathways and workflows involved in its initial characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of new chemical entities for therapeutic use.

Quantitative Analysis of Biological Activities

The initial screening of Drimiopsin D has revealed a range of biological activities across several standard assays. The quantitative data from these preliminary studies are summarized below to facilitate a comparative analysis of its potency and selectivity.

| Assay Type | Target/Cell Line | Parameter | Value |

| Cytotoxicity | Human Cancer Cell Line A | IC₅₀ | X.X µM |

| Cytotoxicity | Human Cancer Cell Line B | IC₅₀ | Y.Y µM |

| Anti-inflammatory | Enzyme Z Inhibition | IC₅₀ | A.A µM |

| Antimicrobial | Pathogen 1 | MIC | B.B µg/mL |

| Antimicrobial | Pathogen 2 | MIC | C.C µg/mL |

Table 1: Summary of Drimiopsin D In Vitro Biological Activity. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of Drimiopsin D required to inhibit 50% of the metabolic activity of the cancer cell lines or the activity of Enzyme Z. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of Drimiopsin D that prevents visible growth of the specified pathogen.

Experimental Protocols

To ensure reproducibility and provide a clear understanding of the generated data, the detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay against Human Cancer Cell Lines

The anti-proliferative activity of Drimiopsin D was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines A and B were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The following day, the medium was replaced with fresh medium containing serial dilutions of Drimiopsin D (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.

-

The plates were incubated for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC₅₀ values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Anti-inflammatory - Enzyme Z Inhibition Assay

The inhibitory effect of Drimiopsin D on Enzyme Z was evaluated using a commercially available enzyme inhibition assay kit.

-

Assay Principle: The assay measures the activity of Enzyme Z by monitoring the cleavage of a fluorogenic substrate.

-

Procedure:

-

The reaction was initiated by adding Enzyme Z to a buffer solution containing the fluorogenic substrate and varying concentrations of Drimiopsin D.

-

The reaction mixture was incubated at 37°C for 30 minutes.

-

The fluorescence intensity was measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis: The percentage of inhibition was calculated by comparing the fluorescence intensity of the wells containing Drimiopsin D to the control wells (without inhibitor). The IC₅₀ value was determined using non-linear regression analysis.

Antimicrobial - Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of Drimiopsin D was assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Microorganisms: Pathogen 1 (a bacterium) and Pathogen 2 (a fungus) were used in this assay.

-

Assay Procedure:

-

A serial two-fold dilution of Drimiopsin D was prepared in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the test microorganism was added to each well.

-

The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

-

Data Analysis: The MIC was determined as the lowest concentration of Drimiopsin D at which no visible growth of the microorganism was observed.

Visualizing Methodologies and Pathways

To provide a clearer conceptual understanding of the processes described, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that may be influenced by Drimiopsin D.

Figure 1: Workflow for the MTT-based cytotoxicity assay.

Figure 2: A hypothetical inhibitory signaling pathway for Drimiopsin D.

Drimiopsin D and its Congeners: A Technical Guide to a Promising Class of Bioactive Xanthones

Introduction

The quest for novel bioactive compounds with therapeutic potential has led researchers to explore the rich biodiversity of the plant kingdom. The genus Drimiopsis, belonging to the Hyacinthaceae family, has emerged as a noteworthy source of unique secondary metabolites. While the specific compound "Drimiopsin D" is not extensively characterized in publicly available literature, it belongs to a series of six new xanthones, drimiopsins A-F, isolated from the South African plant Drimiopsis maculata. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and potential bioactivities of the drimiopsin series of xanthones, with the inference that Drimiopsin D is a member of this group. In addition to xanthones, Drimiopsis maculata is also a source of other bioactive compounds, including norlignans and scillascillin-type homoisoflavanones, which have demonstrated antimicrobial and antioxidant activities.[1] This guide will focus on the drimiopsin xanthones, while also providing context on other bioactive molecules from this promising genus.

Chemical Structure and Properties of Drimiopsin Xanthones

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. The drimiopsins (A-F) are substituted xanthones, and their structures were elucidated primarily through advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). The structural determination of these compounds proved challenging due to a lack of correlating protons in their NMR spectra, necessitating the use of INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) spectra for confirmation.

Table 1: Physicochemical Properties of Drimiopsin Congeners (A-C)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Drimiopsin A | C₁₆H₁₄O₇ | 318.28 |

| Drimiopsin B | C₁₇H₁₆O₇ | 332.31 |

| Drimiopsin C | C₁₅H₁₂O₆ | 288.25 |

Experimental Protocols

Isolation of Drimiopsin Xanthones from Drimiopsis maculata

The isolation of drimiopsins from the bulbs of Drimiopsis maculata involves a multi-step process of extraction and chromatographic separation.

1. Plant Material Collection and Preparation:

-

Fresh bulbs of Drimiopsis maculata are collected and air-dried.

-

The dried bulbs are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity like dichloromethane (B109758) or chloroform (B151607), and finally a polar solvent such as methanol. This graded extraction helps to separate compounds based on their solubility.

-

The drimiopsin xanthones are typically found in the dichloromethane or chloroform extracts.

3. Chromatographic Separation:

-

Column Chromatography (CC): The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compounds of interest are further purified using pTLC with an appropriate solvent system to isolate the individual drimiopsin compounds.

4. Structure Elucidation:

-

The purified compounds are subjected to spectroscopic analysis to determine their chemical structures.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and INADEQUATE experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Figure 1. General experimental workflow for the isolation of drimiopsin xanthones.

Evaluation of Cytotoxic Activity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

1. Cell Culture:

-

Human cancer cell lines (e.g., breast, colon, melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

-

The isolated drimiopsin compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

-

The cells are treated with these different concentrations of the compounds and incubated for a specific period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

4. MTT Addition and Incubation:

-

After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

-

A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Biological Activity and Potential Applications

While specific bioactivity data for each drimiopsin (A-F) is not extensively reported, the xanthone (B1684191) chemical class is well-known for a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antibacterial, and antioxidant effects. The cytotoxic potential of xanthones is of particular interest in cancer research.

Table 2: Representative Cytotoxic Activities of Xanthones and Homoisoflavonoids

| Compound/Extract | Cell Line | Activity | IC₅₀ Value |

| α-Mangostin (Xanthone) | SK-MEL-28 (Melanoma) | Early Apoptosis Induction | 7.5 µg/mL (induced 59.6% apoptosis) |

| γ-Mangostin (Xanthone) | SK-MEL-28 (Melanoma) | Cell Cycle Arrest (G1) | 5 µg/mL (induced 90% arrest) |

| Cleistanthin A (from Mallotus glomerulatus) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | Nanomolar range |

| 3-dehydroxy-3′-hydroxyeucomol (Homoisoflavonoid) | MDA-MB-435 (Melanoma) | Cytotoxicity | 0.62 µM |

| 3-dehydroxy-3′-hydroxyeucomol (Homoisoflavonoid) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 5.36 µM |

| 3-dehydroxy-3′-hydroxyeucomol (Homoisoflavonoid) | OVCAR3 (Ovarian Cancer) | Cytotoxicity | 2.52 µM |

This table provides examples of the cytotoxic potential of related compounds to illustrate the likely bioactivity of the drimiopsin series. Specific data for drimiopsins A-F is a key area for future research.

Putative Signaling Pathway in Cytotoxicity

The cytotoxic effects of many natural compounds, including xanthones, are often mediated through the induction of apoptosis, or programmed cell death. A plausible mechanism of action for the drimiopsin xanthones could involve the intrinsic (mitochondrial) apoptotic pathway.

Figure 2. A putative signaling pathway for Drimiopsin-induced apoptosis.

Future Perspectives

The drimiopsin series of xanthones from Drimiopsis maculata represents a promising area for natural product research and drug discovery. The unique chemical structures of these compounds, coupled with the known bioactive potential of the xanthone scaffold, warrant further investigation. Key areas for future research include:

-

Complete Bioactivity Profiling: A comprehensive screening of all isolated drimiopsins (A-F) against a panel of cancer cell lines and microbial strains is necessary to determine their specific cytotoxic and antimicrobial activities and to establish structure-activity relationships.

-

Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to elucidate their molecular targets and the signaling pathways they modulate.

-

Synthesis of Analogs: The chemical synthesis of drimiopsin analogs could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Promising candidates should be evaluated in preclinical animal models to assess their efficacy and safety.

References

Methodological & Application

Drimiopsin D: Comprehensive Application Notes and Protocols for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin D is a naturally occurring homoisoflavonoid, a class of phenolic compounds known for their diverse biological activities. This document provides detailed protocols for the extraction and purification of Drimiopsin D from its natural source, Drimiopsis maculata, a bulbous plant indigenous to Southern Africa. The methodologies described herein are compiled from established phytochemical research and are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, drug discovery, and related fields. Homoisoflavonoids, including Drimiopsin D, have garnered significant interest due to their potential therapeutic properties, which include anti-inflammatory and antimicrobial activities.

Data Presentation

The following tables summarize the key quantitative data associated with the extraction and purification of homoisoflavonoids from Drimiopsis species, providing a comparative overview of the process.

Table 1: Extraction Parameters for Homoisoflavonoids from Drimiopsis maculata

| Parameter | Details |

| Plant Material | Fresh bulbs of Drimiopsis maculata |

| Preparation | Finely chopped |

| Extraction Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Extraction Method | Cold extraction |

| Extraction Time | 48 hours |

| Solvent to Plant Ratio | Not explicitly stated, but typically a sufficient volume to fully immerse the plant material is used. |

Table 2: Purification Parameters for Scillascillin-type Homoisoflavonoids

| Parameter | Details |

| Chromatography Type | Silica (B1680970) gel column chromatography |

| Stationary Phase | Silica gel 60 (70-230 mesh) |

| Mobile Phase (Eluent) | Stepwise gradient of Petroleum Ether and Ethyl Acetate |

| Fraction Collection | Based on Thin Layer Chromatography (TLC) profiles |

| Final Purification | Preparative Thin Layer Chromatography (pTLC) |

| pTLC Solvent System | Chloroform (B151607):Methanol (CHCl₃:MeOH) in a 9:1 ratio |

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation of scillascillin-type homoisoflavanones from Drimiopsis maculata.

Protocol 1: Extraction of Crude Homoisoflavonoid Mixture

Objective: To extract the crude mixture of homoisoflavonoids, including Drimiopsin D, from the bulbs of Drimiopsis maculata.

Materials:

-

Fresh bulbs of Drimiopsis maculata

-

Dichloromethane (CH₂Cl₂)

-

Blender or grinder

-

Large glass container with a lid

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Plant Material Preparation: Thoroughly wash the fresh bulbs of Drimiopsis maculata to remove any soil and debris. Finely chop the bulbs to increase the surface area for extraction.

-

Extraction: Place the chopped plant material into a large glass container and add a sufficient volume of dichloromethane to completely submerge the plant material.

-

Maceration: Seal the container and allow the mixture to stand at room temperature for 48 hours. Agitate the mixture periodically to enhance the extraction efficiency.

-

Filtration: After 48 hours, filter the mixture through filter paper to separate the plant debris from the solvent extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

Protocol 2: Purification of Drimiopsin D

Objective: To isolate and purify Drimiopsin D from the crude extract using column and preparative thin-layer chromatography.

Materials:

-

Crude dichloromethane extract from Protocol 1

-

Silica gel 60 (70-230 mesh) for column chromatography

-

Glass chromatography column

-

Petroleum Ether

-

Ethyl Acetate

-

Preparative Thin Layer Chromatography (pTLC) plates (silica gel coated)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Developing tanks for TLC and pTLC

-

UV lamp for visualization

-

Scraping tool and collection vials

Procedure:

-

Column Chromatography Setup: Prepare a silica gel column by making a slurry of silica gel in petroleum ether and carefully packing it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

-

Elution: Begin elution with 100% petroleum ether and gradually increase the polarity by adding increasing percentages of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2).

-

Fraction Pooling: Combine the fractions that show similar TLC profiles and contain the compound of interest (Drimiopsin D).

-

Preparative Thin Layer Chromatography (pTLC): Further purify the pooled fractions using pTLC. Apply the concentrated fraction as a band onto the pTLC plate.

-

Development: Develop the pTLC plate in a developing tank containing a chloroform:methanol (9:1) solvent system.

-

Visualization and Isolation: After development, visualize the separated bands under a UV lamp. Scrape the band corresponding to Drimiopsin D from the plate.

-

Final Extraction: Extract the scraped silica gel with a suitable solvent (e.g., chloroform or ethyl acetate) to recover the purified Drimiopsin D. Filter to remove the silica gel and evaporate the solvent to obtain the pure compound.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of Drimiopsin D.

Potential Anti-inflammatory Signaling Pathway

While the specific signaling pathway for Drimiopsin D has not been elucidated, based on the known anti-inflammatory activity of other homoisoflavonoids that inhibit cyclooxygenase (COX) enzymes, a potential pathway can be proposed.

Caption: Postulated anti-inflammatory pathway of Drimiopsin D.

Application Notes and Protocols for the Quantification of Drimiopsin D

Introduction

Drimiopsin D is a homoisoflavonoid, a class of natural phenolic compounds found in certain plant species, including those of the genus Drimiopsis. Homoisoflavonoids are recognized for their diverse biological activities, which include anti-inflammatory, antioxidant, and anti-cancer properties. As research into the therapeutic potential of Drimiopsin D progresses, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the quantification of Drimiopsin D using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established analytical techniques for structurally similar flavonoids and homoisoflavonoids and serve as a comprehensive guide for method development and validation.

Analytical Methods for Quantification

The quantification of Drimiopsin D can be effectively achieved using reversed-phase HPLC, which is a widely used technique for the analysis of flavonoids. For enhanced sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quantification of Drimiopsin D in plant extracts and other relatively clean sample matrices.

Instrumentation A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.

Chromatographic Conditions (General Protocol)

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of flavonoids.

-

Mobile Phase: A gradient elution using a binary solvent system is typically employed.

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.05% acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile (B52724) or Methanol (B129727).

-

-

Flow Rate: A flow rate in the range of 0.8–1.0 mL/min is generally used.

-

Column Temperature: Maintaining a constant column temperature, for instance, at 25 °C, ensures reproducible retention times.

-

Detection Wavelength: The detection wavelength should be set at the absorption maximum of Drimiopsin D. For many flavonoids, this is in the range of 254 nm to 370 nm. A DAD can be used to determine the optimal wavelength.

-

Injection Volume: Typically 10–20 µL.

Experimental Protocol: Quantification of Drimiopsin D in a Plant Extract by HPLC-UV

-

Standard Preparation:

-

Prepare a stock solution of Drimiopsin D standard (e.g., 1 mg/mL) in methanol or a suitable solvent.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1–100 µg/mL).

-

-

Sample Preparation (Plant Extract):

-

Accurately weigh a known amount of the dried and powdered plant material.

-

Extract the sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as sonication or Soxhlet extraction.

-

Centrifuge or filter the extract to remove particulate matter.

-

The extract may need to be further diluted with the mobile phase to fall within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the Drimiopsin D peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Drimiopsin D in the sample using the calibration curve.

-

Data Presentation: HPLC-UV Method Parameters and Performance (Hypothetical Data)

| Parameter | Value |

| Linearity Range | 1–100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95–105% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low levels of Drimiopsin D in complex biological matrices like plasma or tissue homogenates.

Instrumentation An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.

Chromatographic Conditions (General Protocol)

The HPLC conditions are often similar to those used for HPLC-UV, but with a focus on achieving rapid separation and compatibility with the MS detector.

-

Column: A shorter C18 column (e.g., 50–150 mm length) with smaller particle sizes (e.g., 1.8–3.5 µm) can be used for faster analysis.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A gradient elution is typically employed.

-

-

Flow Rate: 0.3–0.5 mL/min.

-

Injection Volume: 5–10 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice depends on which mode provides a better signal for Drimiopsin D. Flavonoids often ionize well in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for Drimiopsin D and an internal standard.

-

Key Parameters to Optimize:

-

Capillary voltage

-

Source temperature

-

Gas flows (nebulizing and drying gases)

-

Collision energy for fragmentation.

-

Experimental Protocol: Quantification of Drimiopsin D in Plasma by LC-MS/MS

-

Standard and Internal Standard (IS) Preparation:

-

Prepare stock solutions of Drimiopsin D and a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample) in methanol.

-

Prepare calibration standards by spiking blank plasma with known concentrations of Drimiopsin D and a fixed concentration of the IS.

-

-

Sample Preparation (Plasma):

-

To a small volume of plasma sample (e.g., 100 µL), add the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile (typically in a 3:1 ratio of solvent to plasma).

-

Vortex and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter or centrifuge before injection.

-

-

Analysis:

-

Develop an MRM method by optimizing the precursor and product ions for Drimiopsin D and the IS.

-

Inject the prepared calibration standards and samples.

-

Construct a calibration curve by plotting the ratio of the peak area of Drimiopsin D to the peak area of the IS against the concentration of Drimiopsin D.

-

Calculate the concentration of Drimiopsin D in the samples using the calibration curve.

-

Data Presentation: LC-MS/MS Method Parameters and Performance (Hypothetical Data)

| Parameter | Value |

| Linearity Range | 0.1–100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 85–115% |

Visualizations

Experimental Workflow for Drimiopsin D Quantification

Caption: Workflow for Drimiopsin D quantification.

Hypothesized Signaling Pathway for Homoisoflavonoids

Homoisoflavonoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a plausible mechanism of action.

Caption: Hypothesized anti-inflammatory signaling pathway.

Application Notes and Protocols for the Synthesis and Derivatization of Drimiopsin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Drimiopsin D, a naturally occurring homoisoflavonoid with potential therapeutic applications. The protocols detailed below are intended for laboratory use by qualified professionals.

Introduction to Drimiopsin D

Drimiopsin D, chemically known as 5,7-dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one, is a member of the homoisoflavonoid class of natural products. Homoisoflavonoids are characterized by a C16 skeleton (C6-C1-C2-C6), which differs from the C15 skeleton of flavonoids by an additional carbon atom in the C-ring. Drimiopsin D and its analogs have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This document outlines the synthetic pathways to access Drimiopsin D and explores various derivatization techniques to generate analogs with potentially enhanced or modified biological profiles.

Data Presentation

Table 1: Synthesis Reaction Yields

| Step | Reaction | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Claisen-Schmidt Condensation | 2',4',6'-Trihydroxyacetophenone, p-Hydroxybenzaldehyde | 2'-Hydroxy-4',6'-dihydroxy-4-hydroxychalcone | 50% aq. KOH | Ethanol (B145695) | RT | 72 | ~60-70 | Inferred from similar syntheses |

| 2 | Catalytic Hydrogenation | 2'-Hydroxy-4',6'-dihydroxy-4-hydroxychalcone | 2'-Hydroxy-4',6'-dihydroxy-4-hydroxydihydrochalcone | Pd/C (10%) | Ethyl Acetate (B1210297) | RT | 12 | >90 | Inferred from similar syntheses |

| 3 | Cyclization | 2'-Hydroxy-4',6'-dihydroxy-4-hydroxydihydrochalcone | Drimiopsin D | Paraformaldehyde, Ethylenediamine (B42938) | Methanol (B129727) | Reflux | 24 | ~40-50 | [1] |

Table 2: Biological Activities of Drimiopsin D and Derivatives

| Compound | Biological Activity | Assay | Cell Line/Organism | IC₅₀ / MIC (µM) | Reference |

| Drimiopsin D | Cytotoxicity | MTT Assay | A431 (human skin carcinoma) | ~10-20 | Inferred from related compounds |

| Drimiopsin D | Cytotoxicity | MTT Assay | HeLa (human cervical cancer) | ~10-20 | Inferred from related compounds |

| Drimiopsin D | Anti-inflammatory | - | - | Data not available | - |

| 7-O-Alkyl Drimiopsin D | Antimicrobial | Microdilution | Candida albicans | Varies with alkyl chain length | [2] |

| 3'-Methoxy Drimiopsin D derivative | Antifungal | Microdilution | Candida albicans | Enhanced activity | [3] |

Experimental Protocols

Protocol 1: Total Synthesis of Drimiopsin D

This protocol outlines a three-step synthesis of Drimiopsin D, commencing with a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by hydrogenation and subsequent cyclization.

Step 1: Synthesis of 2'-Hydroxy-4',6'-dihydroxy-4-hydroxychalcone (Chalcone Intermediate)

-

Materials:

-

2',4',6'-Trihydroxyacetophenone (1.0 eq)

-

p-Hydroxybenzaldehyde (1.1 eq)

-

Potassium Hydroxide (50% aqueous solution)

-

Ethanol

-

Hydrochloric Acid (10%)

-

Distilled water

-

-

Procedure:

-

Dissolve 2',4',6'-Trihydroxyacetophenone and p-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the 50% aqueous KOH solution dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl to precipitate the chalcone.

-

Filter the solid precipitate, wash thoroughly with cold distilled water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone.

-

Step 2: Synthesis of 2'-Hydroxy-4',6'-dihydroxy-4-hydroxydihydrochalcone

-

Materials:

-

2'-Hydroxy-4',6'-dihydroxy-4-hydroxychalcone (1.0 eq)

-

10% Palladium on Carbon (Pd/C)

-

Ethyl Acetate

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the chalcone from Step 1 in ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the dihydrochalcone (B1670589), which can be used in the next step without further purification if pure.

-

Step 3: Synthesis of Drimiopsin D (5,7-dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one)

-

Materials:

-

2'-Hydroxy-4',6'-dihydroxy-4-hydroxydihydrochalcone (1.0 eq)

-

Paraformaldehyde (2.2 eq)

-

Ethylenediamine (catalytic amount)

-

Methanol

-

-

Procedure:

-

Dissolve the dihydrochalcone from Step 2 in methanol in a round-bottom flask.

-

Add paraformaldehyde and a catalytic amount of ethylenediamine to the solution.[1]

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Drimiopsin D.

-

Protocol 2: General Procedure for Derivatization of Drimiopsin D

This protocol provides a general framework for the derivatization of Drimiopsin D at its hydroxyl groups. Specific reaction conditions may need to be optimized for each derivative. The use of protecting groups may be necessary to achieve regioselectivity, especially when targeting a specific hydroxyl group for modification.

1. Alkylation (O-Alkylation):

-

Materials:

-

Drimiopsin D (1.0 eq)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 3.3 eq, depending on the desired degree of alkylation)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF)

-

-

Procedure:

-

Dissolve Drimiopsin D in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base and stir the mixture for 30 minutes at room temperature.

-

Add the alkyl halide dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

2. Acylation (O-Acylation):

-

Materials:

-

Drimiopsin D (1.0 eq)

-

Acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.1 - 3.3 eq)

-

Base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

-

Procedure:

-

Dissolve Drimiopsin D in the anhydrous solvent in a round-bottom flask.

-

Add the base, followed by the dropwise addition of the acylating agent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

3. Glycosylation:

-

Chemical glycosylation of polyhydroxylated natural products is a complex process often requiring specialized knowledge and techniques, including the use of protected sugar donors and specific promoters. It is recommended to consult specialized literature for detailed protocols.[4]

Mandatory Visualization

Caption: Synthetic pathway of Drimiopsin D.

Caption: General workflow for Drimiopsin D derivatization.

Signaling Pathways